molecular formula C45H84O6 B8257644 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester CAS No. 20299-66-5

9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester

Cat. No.: B8257644
CAS No.: 20299-66-5
M. Wt: 721.1 g/mol
InChI Key: VHSCSWKCDUHRCW-DQRAZIAOSA-N
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Description

9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester, also known as 3-(oleoyloxy)propane-1,2-diyl didodecanoate, is a complex ester compound. It is characterized by its long-chain fatty acid esters, which are derived from oleic acid and lauric acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester typically involves the esterification of oleic acid with glycerol, followed by the esterification of the resulting product with lauric acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as enzymatic esterification. Enzymes like lipases can be used to catalyze the esterification reactions under milder conditions, which can be advantageous in terms of energy consumption and product purity. The use of continuous flow reactors is also common in industrial production to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: This compound is studied for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Research has explored its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The ester functional groups can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also plays a role in its applications in drug delivery and cosmetics.

Comparison with Similar Compounds

Similar Compounds

  • 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester
  • 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester
  • 9,12-Octadecadienoic acid (9Z,12Z)-, 3-[(1-oxododecyl)oxy]-2-[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

Uniqueness

Compared to similar compounds, 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester is unique due to its specific combination of oleic acid and lauric acid esters. This combination imparts distinct physicochemical properties, such as enhanced emulsifying ability and stability, making it particularly useful in industrial applications like cosmetics and lubricants.

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H84O6/c1-4-7-10-13-16-19-20-21-22-23-24-27-29-32-35-38-44(47)50-41-42(51-45(48)39-36-33-30-26-18-15-12-9-6-3)40-49-43(46)37-34-31-28-25-17-14-11-8-5-2/h21-22,42H,4-20,23-41H2,1-3H3/b22-21-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCSWKCDUHRCW-DQRAZIAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H84O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315488
Record name 1-Oleo-2,3-dilaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-66-5
Record name 1-Oleo-2,3-dilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20299-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oleo-2,3-dilaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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